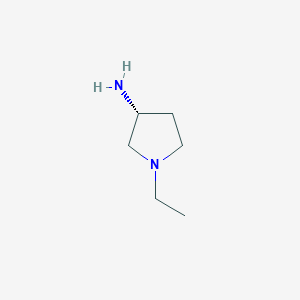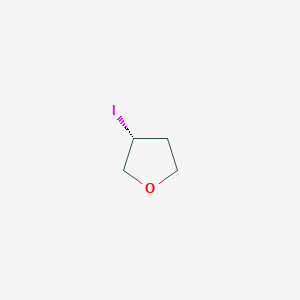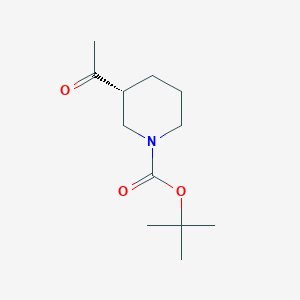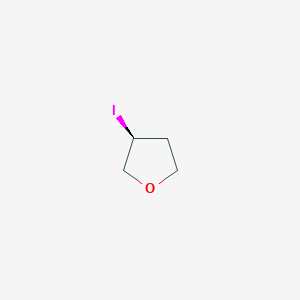
4-Chloro-6-fluoro-2-phenylquinazoline
Overview
Description
“4-Chloro-6-fluoro-2-phenylquinazoline” is a chemical compound . It has been used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand, N,N,2-triphenylquinazolin-4-amine, sulfanyl and sulfinylbenzodiazines . It has also been used as a reagent for the conversion of phenols to anilines .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a topic of interest in medicinal chemistry research . For instance, 4-Chloro-2-phenylquinazoline has been involved in the synthesis of biologically active molecules including Nitrotriazole amines or nitroimidazole amines for use as antitrypanosomal activity and mammalian cytotoxicity .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-fluoro-2-phenylquinazoline” can be represented by the SMILES stringC1=CC=C (C=C1)C2=NC3=C (C=C (C=C3)F)C (=N2)Cl .
Scientific Research Applications
Antibacterial Agent
4-Chloro-6-fluoro-2-phenylquinazoline: has been explored for its potential as an antibacterial agent. Quinazoline derivatives have shown efficacy against various bacterial strains, making them valuable in the development of new antibiotics .
Antifungal Treatment
Similar to its antibacterial properties, this compound also exhibits antifungal activity. Its ability to inhibit fungal growth can be harnessed to treat fungal infections, which are a significant concern in immunocompromised patients .
Anticancer Therapeutics
Quinazoline derivatives have been studied for their anticancer properties4-Chloro-6-fluoro-2-phenylquinazoline may interfere with cancer cell signaling pathways, providing a basis for novel cancer treatments .
Analgesic Development
The compound’s structure is conducive to analgesic properties. By modulating pain pathways, it could lead to the development of new pain management medications .
Anti-inflammatory Applications
Inflammation is a biological response to harmful stimuli. Quinazoline derivatives, including 4-Chloro-6-fluoro-2-phenylquinazoline , can be formulated to reduce inflammation, aiding in the treatment of various chronic inflammatory diseases .
Diuretic Formulations
The diuretic effect of quinazoline compounds can be utilized in treating conditions like hypertension and edema. By promoting the excretion of excess fluids, they can help manage these conditions effectively .
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-6-fluoro-2-phenylquinazoline is a derivative of quinazoline, a heterocyclic compound known to be associated with various biological activities Quinazoline derivatives are known to exhibit analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Mode of Action
The structure-activity relationship (sar) study showed that the 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis . This suggests that the compound interacts with its targets to inhibit certain biological processes, leading to a reduction in inflammation.
Biochemical Pathways
Given the wide range of biological activities associated with quinazoline derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways.
Result of Action
The compound’s analgesic and anti-inflammatory activities suggest that it may help to reduce pain and inflammation .
properties
IUPAC Name |
4-chloro-6-fluoro-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2/c15-13-11-8-10(16)6-7-12(11)17-14(18-13)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWUZXWPJLYAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674259 | |
| Record name | 4-Chloro-6-fluoro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-2-phenylquinazoline | |
CAS RN |
885277-09-8 | |
| Record name | 4-Chloro-6-fluoro-2-phenylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)

![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393029.png)









![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)
![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)